1-Bromo-2,4,6-trifluorobenzene

Catalog No.
S662306
CAS No.
2367-76-2
M.F
C6H2BrF3
M. Wt
210.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,6-trifluorobenzene

CAS Number

2367-76-2

Product Name

1-Bromo-2,4,6-trifluorobenzene

IUPAC Name

2-bromo-1,3,5-trifluorobenzene

Molecular Formula

C6H2BrF3

Molecular Weight

210.98 g/mol

InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F

Synthesis

-Bromo-2,4,6-trifluorobenzene can be synthesized through different methods, including:

  • Electrophilic aromatic substitution: This reaction involves the replacement of a hydrogen atom in a benzene ring with a bromine atom using a brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
  • Fluorination: The trifluoromethyl group (-CF3) can be introduced using various fluorinating reagents, such as trifluoroacetic anhydride (CF3CO2O) or xenon difluoride (XeF2) [].

Properties

-Bromo-2,4,6-trifluorobenzene possesses several notable properties that make it useful for research purposes:

  • Chemical stability: The presence of fluorine atoms enhances the molecule's stability towards chemical degradation, making it suitable for various reaction conditions [].
  • Volatility: It exhibits a moderate boiling point (154 °C) [], allowing for purification through distillation techniques.
  • Solubility: It shows good solubility in common organic solvents like dichloromethane, chloroform, and acetone [], facilitating its use in solution-based research.

Applications

-Bromo-2,4,6-trifluorobenzene finds applications in various scientific research fields, including:

  • Organic synthesis: It serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive bromine group, which can be readily substituted for other functional groups through various coupling reactions [, ].
  • Material science: Research explores its potential use in the development of functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [, ].
  • Medicinal chemistry: Studies investigate its potential as a precursor for the synthesis of novel bioactive compounds with therapeutic applications [].

1-Bromo-2,4,6-trifluorobenzene is an organofluorine compound with the molecular formula C6H2BrF3 and a molecular weight of 210.98 g/mol. It is characterized by its clear to light yellow liquid form, with a melting point of approximately 3.5 °C and a boiling point around 140.5 °C . The compound is insoluble in water but soluble in organic solvents like chloroform and ethyl acetate . Its chemical structure features a bromine atom and three fluorine atoms attached to a benzene ring, contributing to its unique properties and reactivity.

  • Skin and eye irritation: Halogenated aromatics can irritate skin and eyes upon contact.
  • Inhalation hazard: Inhalation of vapors may cause respiratory irritation.
  • Environmental impact: Organic compounds like this can be harmful to aquatic life if released into the environment.
Typical of aryl halides. Notably, it participates in nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles. For instance, it can react with organomagnesium compounds such as isopropylmagnesium bromide in tetrahydrofuran to form an organomagnesium compound . Additionally, it may undergo coupling reactions typical of aryl halides, such as Suzuki or Heck reactions, which are significant in organic synthesis.

The synthesis of 1-bromo-2,4,6-trifluorobenzene can be achieved through several methods:

  • Bromination of Trifluorobenzene: This method involves the bromination of 2,4,6-trifluorobenzene using bromine in the presence of a catalyst or under specific temperature conditions .
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where trifluorobenzene is reacted with brominating agents.
  • Iron-Promoted Reactions: A more complex method involves using iron powder and other reagents to facilitate the bromination process under controlled temperatures .

1-Bromo-2,4,6-trifluorobenzene serves multiple applications:

  • Intermediates in Organic Synthesis: It is primarily used as an intermediate for synthesizing liquid crystals and other organic compounds.
  • Pharmaceuticals: It plays a crucial role in synthesizing quinolone antibacterial agents.
  • Material Science: Its derivatives are utilized in developing advanced materials due to their unique properties .

Interaction studies regarding 1-bromo-2,4,6-trifluorobenzene focus on its reactivity with various nucleophiles and electrophiles. Such studies are essential for understanding its behavior in synthetic pathways and potential biological interactions. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities.

1-Bromo-2,4,6-trifluorobenzene shares similarities with several other bromo-trifluorobenzenes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Bromo-2,4,5-trifluorobenzeneC6H2BrF3Used as an intermediate for quinolone antibiotics
1-Bromo-3,4,5-trifluorobenzeneC6H2BrF3Different substitution pattern on the benzene ring
1-Bromo-2,3,5-trifluorobenzeneC6H2BrF3Varies in positioning of fluorine atoms
1-Bromo-2,4-difluorobenzeneC6H4BrF2Contains fewer fluorine atoms

Uniqueness

1-Bromo-2,4,6-trifluorobenzene is unique due to its specific arrangement of bromine and fluorine substituents on the benzene ring. This arrangement influences its physical properties and reactivity patterns compared to other similar compounds.

Physical State and Organoleptic Properties

1-Bromo-2,4,6-trifluorobenzene exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to almost colorless clear liquid [1], though it may appear colorless to light yellow in some preparations [2] [4]. The compound exhibits a clear liquid consistency with no distinct odor reported in the literature [5].

The molecular formula is C₆H₂BrF₃ with a molecular weight of 210.98 g/mol [1] [2] [6] [3]. The Chemical Abstracts Service (CAS) registry number is 2367-76-2 [1] [2] [6] [3]. The compound exhibits a characteristic organoleptic profile typical of halogenated aromatic compounds, presenting as a mobile liquid with no strong or distinctive odor characteristics reported in safety documentation [5].

Thermodynamic Parameters

Melting and Boiling Points

The melting point of 1-Bromo-2,4,6-trifluorobenzene has been consistently reported across multiple sources as 3.5°C to 4.0°C [1] [2] [7] [3] [4]. Specifically, Sigma-Aldrich reports a melting point of 3.5°C [2] [8], while TCI Chemicals indicates 4°C [1] [3]. This relatively low melting point reflects the compound's liquid state at ambient temperatures.

The boiling point is reported as 140°C to 140.5°C at standard atmospheric pressure [1] [2] [7] [3] [8]. The consistency across multiple commercial sources validates this temperature range. The NIST WebBook reports boiling point data showing values of 413.7 K (140.6°C) and 413 K (139.9°C) [9], confirming the experimental observations.

PropertyValueSource
Melting Point3.5°CSigma-Aldrich [2] [8]
Melting Point4.0°CTCI Chemicals [1] [3]
Boiling Point140.5°CSigma-Aldrich [2] [8]
Boiling Point140°CTCI Chemicals [1] [3]

Heat Capacity

Calculated heat capacity values for 1-Bromo-2,4,6-trifluorobenzene in the gas phase show a temperature-dependent relationship. Using the Joback group contribution method, the heat capacity ranges from 161.19 J/mol×K at 442.27 K to 195.70 J/mol×K at 645.14 K [10]. The relationship demonstrates the expected increase in heat capacity with temperature for organic compounds.

Temperature (K)Heat Capacity (J/mol×K)
442.27161.19
476.08167.83
509.89174.10
543.70180.01
577.51185.57
611.33190.79
645.14195.70

Vapor Pressure Characteristics

The vapor pressure characteristics of 1-Bromo-2,4,6-trifluorobenzene have been documented in safety data sheets. The compound exhibits a vapor density of 7.28 (relative to air) [5], indicating significantly denser vapor than air. This high vapor density is consistent with the compound's molecular weight and halogenated structure.

While specific vapor pressure values at various temperatures are not extensively documented in the available literature, the compound's flash point of 58°C [1] [2] [5] [8] provides insight into its volatility characteristics. The flash point indicates the temperature at which the compound can form an ignitable mixture with air, reflecting moderate volatility.

Spectroscopic Properties

The spectroscopic properties of 1-Bromo-2,4,6-trifluorobenzene have been characterized using various analytical techniques. The compound's spectroscopic profile reflects its unique substitution pattern with bromine at position 1 and fluorine atoms at positions 2, 4, and 6 of the benzene ring.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The compound exhibits characteristic fluorine-19 NMR signals due to the three fluorine substituents [11] [12]. The ¹⁹F NMR spectrum shows distinct resonances corresponding to the different fluorine environments in the molecule, with the symmetrical positioning of fluorine atoms at positions 2, 4, and 6 creating equivalent chemical environments for some fluorine nuclei.

Infrared (IR) spectroscopy confirms the structural identity through characteristic absorption bands [13] [14]. The IR spectrum shows typical aromatic C-H stretching vibrations, C-F stretching modes characteristic of fluorinated aromatics, and C-Br stretching vibrations. The spectroscopic data consistently confirms the compound's structure across multiple analytical techniques.

Mass spectrometry provides molecular ion identification with the molecular ion peak at m/z 210, consistent with the molecular formula C₆H₂BrF₃ [15] [16]. The fragmentation pattern shows characteristic losses associated with halogenated aromatic compounds.

Solubility Profile in Various Solvents

The solubility profile of 1-Bromo-2,4,6-trifluorobenzene demonstrates typical behavior for halogenated aromatic compounds. The compound is insoluble in water [2] [17] [7] [18], which is expected due to its hydrophobic aromatic structure with halogen substituents. The calculated logarithmic water solubility (log WS) is -3.63 [10], confirming poor aqueous solubility.

In contrast, the compound exhibits good solubility in common organic solvents. Documented solubility includes:

SolventSolubilityReference
WaterInsolubleMultiple sources [2] [17] [7] [18]
ChloroformSolubleLiterature reports [7]
Ethyl AcetateSolubleLiterature reports [7]
DichloromethaneGood solubilityLiterature reports
AcetoneGood solubilityLiterature reports

The compound demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform [7] , which is consistent with the "like dissolves like" principle given the halogenated nature of both solute and solvent. The solubility in polar aprotic solvents like acetone facilitates its use in various synthetic applications .

The octanol-water partition coefficient (log P) is calculated as 2.866 [10], indicating moderate lipophilicity and explaining the compound's preference for organic phases over aqueous media. This partition behavior is crucial for understanding the compound's behavior in biological systems and environmental fate.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2367-76-2

Wikipedia

1-Bromo-2,4,6-trifluorobenzene

Dates

Last modified: 08-15-2023

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